molecular formula C16H21N3O3 B7692762 N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7692762
M. Wt: 303.36 g/mol
InChI Key: NOXBQXKHFHNOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide (IMB-X) is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is thought to involve the modulation of specific molecular targets within cells. This compound has been shown to interact with a variety of proteins and enzymes, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of ion channels, and the regulation of gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable tool for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity and potency. This compound has been shown to have a high affinity for specific molecular targets, making it a valuable tool for studying specific cellular processes. However, the synthesis of N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be complex and time-consuming, and the compound may not be suitable for all experimental systems.

Future Directions

There are many potential future directions for research involving N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new therapeutics based on the biochemical and physiological effects of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential applications in a variety of different research fields.

Synthesis Methods

The synthesis of N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The process is complex and requires careful attention to detail to ensure a high yield and purity of the final product.

Scientific Research Applications

N-isopropyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has also been used in studies of cancer biology, neurodegenerative diseases, and infectious diseases.

properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11(2)17-14(20)8-5-9-15-18-16(19-22-15)12-6-4-7-13(10-12)21-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXBQXKHFHNOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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